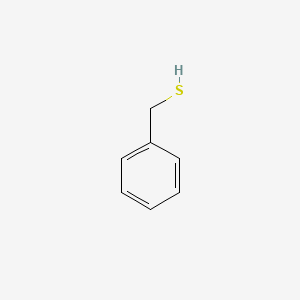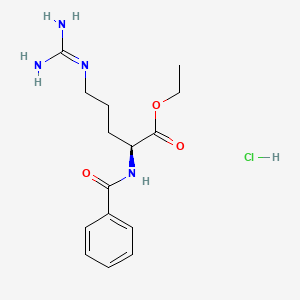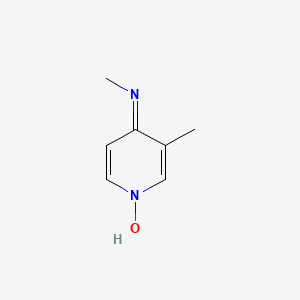
Annomuricin A
Übersicht
Beschreibung
Annomuricin A belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone .
Synthesis Analysis
Annomuricin A is one of the Acetogenins unique to the plant Annona muricata . The plant has been extensively used in ethnomedicine to treat a wide range of diseases, from malaria to cancer . The bioactive compounds responsible for antiviral efficacy have also shown to be selectively cytotoxic while inhibiting tumorigenic cell growth without affecting the normal cell growth .Molecular Structure Analysis
The molecular structure of Annomuricin A has been analyzed using in silico molecular docking analysis software . The stability of the complex with the highest affinity was evaluated using MD simulation . The study identified the potential chemopreventive agent among the bioactive compounds .Chemical Reactions Analysis
Annomuricin A has shown high docking scores in Bcl-Xl but not in Bcl-2 and Mcl-1 through docking analysis . Structural and interaction analysis showed that these molecules bound stably in the active site of Bcl-Xl largely through lipophilic interactions .Physical And Chemical Properties Analysis
Annomuricin A is a part of the Annonaceae family, which contains different types of bioactive chemical properties, such as alkaloids, acetogenins, flavonoids, terpenes, and essential oil . These plants are potential therapeutic agents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Annomuricin A, derived from the Annona species, has shown promising results in combating cancer . It has been found to have anti-proliferative, apoptosis-inducing, G1 cell cycle arrest, and cytotoxic effects . In particular, the cytotoxic compound of EEAML (Annomuricin E) was isolated and its apoptosis-inducing effect was further investigated against HT-29 colon cancer cell model .
Anti-inflammatory Properties
Annona muricata L., the plant from which Annomuricin A is derived, has been explored for its anti-inflammatory properties . The leaves of the plant have been extensively investigated for their diverse pharmacological aspects and found to have significant anti-inflammatory properties .
Diabetes Treatment
The leaves of Annona muricata have been used in traditional medicine for the treatment of diabetes . While the specific role of Annomuricin A in this application is not explicitly mentioned, it is part of the complex mixture of bioactive compounds present in the leaves of the plant .
Liver Disease Treatment
Annona muricata leaves have also been used in traditional medicine for the treatment of liver diseases . Again, while the specific role of Annomuricin A in this application is not explicitly mentioned, it is part of the complex mixture of bioactive compounds present in the leaves of the plant .
Treatment of Abscesses
Traditional healers have used different parts of Annona muricata, including the leaves, for the treatment of abscesses . While the specific role of Annomuricin A in this application is not explicitly mentioned, it is part of the complex mixture of bioactive compounds present in the leaves of the plant .
Potential Source of New Anti-inflammatory and Anticancer Agents
The leaves of Annona muricata, from which Annomuricin A is derived, are being explored as a source of potential anti-inflammatory and anticancer agents . The plant and its bioactive compounds, including Annomuricin A, are being studied for their potential to treat inflammatory diseases and cancer .
Wirkmechanismus
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Annona muricata, the plant from which Annomuricin A is derived, has been widely used globally as a traditional medicine for many diseases . It has shown activities including anticancer, antiulcer, antidiabetic, antiprotozoal, antidiarrhea, antibacterial, antiviral, antihypertensive, and wound healing . Future research could focus on further elucidating the mechanisms of action of these compounds and their potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLLEWSLYZCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937287 | |
| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Annomuricin A | |
CAS RN |
167172-78-3, 167355-37-5, 167355-39-7 | |
| Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annomuricin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annomuricin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annomuricin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Annomuricin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Annomuricin A and where is it found?
A1: Annomuricin A is a naturally occurring Annonaceous acetogenin found in the leaves of the Annona muricata plant, also known as soursop. [, ]
Q2: How does Annomuricin A exert its anticancer activity?
A2: While the exact mechanism is still under investigation, research suggests that Annomuricin A, like other acetogenins, targets the mitochondria of cancer cells. [, ] It is proposed to inhibit NADH oxidase, an enzyme crucial for ATP production, thereby disrupting energy production and leading to cell death. []
Q3: Which types of cancer cells have shown sensitivity to Annomuricin A?
A3: Studies have demonstrated the cytotoxic effects of Annomuricin A against various cancer cell lines, including pancreatic carcinoma (PACA-2), lung carcinoma (A-549), and colon adenocarcinoma (HT-29). [, ]
Q4: Has the potential of Annomuricin A as a multidrug resistance (MDR) reversal agent been explored?
A4: Yes, computational studies suggest that Annomuricin A could potentially reverse MDR in colorectal cancer by acting as a competitive inhibitor of ATP-binding cassette (ABC) transporter proteins like MRP1 and BCRP1. [] These transporters are often overexpressed in drug-resistant cancer cells, contributing to decreased intracellular drug accumulation. By inhibiting these transporters, Annomuricin A might enhance the efficacy of conventional chemotherapeutic drugs.
Q5: Are there any in vivo studies supporting the anticancer potential of Annomuricin A?
A5: While in vivo studies specifically focusing on Annomuricin A are limited, research on extracts enriched with Annomuricin A, like ethyl acetate extracts from Annona muricata leaves, have shown promising results in animal models of colon cancer. [] For instance, these extracts have demonstrated significant reduction in the formation of colonic aberrant crypt foci (ACF) in rats treated with azoxymethane, a potent carcinogen.
Q6: What is the molecular formula and weight of Annomuricin A?
A6: The molecular formula of Annomuricin A is C37H66O7 and its molecular weight is 626.9 g/mol. []
Q7: What spectroscopic data is available for the characterization of Annomuricin A?
A7: Annomuricin A has been characterized using various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV) spectroscopy. [] These techniques provide valuable information about its molecular structure, functional groups, and stereochemistry.
Q8: Have any structure-activity relationship (SAR) studies been conducted on Annomuricin A or related acetogenins?
A8: Yes, SAR studies on Annonaceous acetogenins, including those related to Annomuricin A, highlight the importance of specific structural features for their cytotoxic activity. [, ] For instance, the presence of a mono-tetrahydrofuran (THF) ring, the number and position of hydroxyl groups, and the stereochemistry at specific carbon centers are crucial for their potency and selectivity.
Q9: Are there any known challenges in developing Annomuricin A as a potential therapeutic agent?
A9: Despite its promising anticancer activity, several challenges need to be addressed before Annomuricin A can be developed into a therapeutic agent. [] These challenges include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



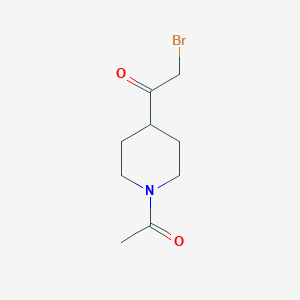

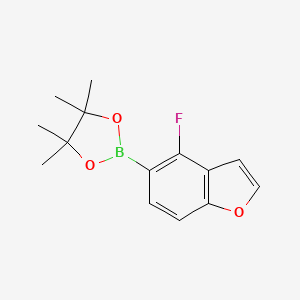

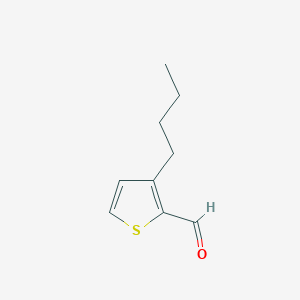
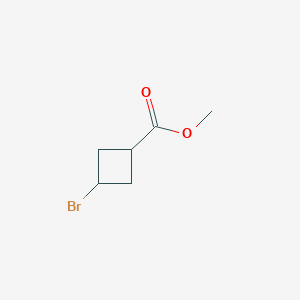

![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)
